Trifucosyl-p-lacto-N-hexaose

Description

Structural Characteristics and Isomerism of Fucosylated Lacto-N-Hexaose Derivatives

The complexity of HMOs is well-illustrated by fucosylated derivatives of lacto-N-hexaose. The addition of fucose residues to a core hexasaccharide structure creates a multitude of isomers with potentially distinct biological functions.

Core Glycan Structures and Fucosylation Patterns

The core structures of many complex HMOs are built upon lactose (B1674315), which is elongated with repeating units of N-acetyllactosamine (LacNAc). mdpi.com These chains can be linear or branched. sci-hub.se Fucosylation, the attachment of a fucose molecule, is a key modification that dramatically increases the structural diversity of these core glycans. frontiersin.org Fucose can be attached to either galactose or N-acetylglucosamine residues through different alpha-linkages (α1-2, α1-3, or α1-4). sci-hub.seoup.com

The specific fucosyltransferase enzymes present in the mother's mammary gland determine the fucosylation patterns. wikipedia.org For example, the FUT2 enzyme is responsible for α1-2 fucosylation, creating structures like 2'-fucosyllactose (B36931) (2'-FL), the most abundant HMO. wikipedia.orgnestlefamilynes.com.au The FUT3 enzyme mediates α1-3/4 fucosylation. wikipedia.org These fucosylation patterns are not random and create specific antigenic structures, such as the H, Lewis a (Lea), and Lewis x (Lex) antigens, which can influence host-microbe interactions. nih.govoup.com

Positional and Linkage Isomers of Trifucosyl-p-lacto-N-hexaose

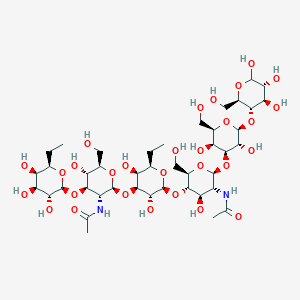

This compound represents a highly complex fucosylated HMO. The "trifucosyl" designation indicates the presence of three fucose residues attached to a para-lacto-N-hexaose backbone. The "para" indicates a specific type of core structure. The exact structure of these isomers is determined by the positions and linkage types of the three fucose molecules.

For example, this compound I is a known tri-fucosylated, non-sialylated oligosaccharide with a type 1 core (Galβ1-3GlcNAc). glyxera.commdpi.com The immense number of potential isomers arises from the different possible attachment points for the fucose residues on the hexasaccharide core. Research has identified several isomers of trifucosyl-lacto-N-tetraose and has begun to characterize isomers of even larger structures like trifucosyl-lacto-N-hexaose. mdpi.comnih.govacs.org The characterization of these isomers is challenging and often requires sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov One specific isomer is also known as the KH-1 antigen, which is found overexpressed on certain cancer cells. nih.gov The structural elucidation of these isomers is crucial for understanding their specific biological roles. oup.com

Historical Perspective and Current Research Landscape of this compound

The journey to understanding this compound is deeply rooted in the broader history of HMO research. Initial investigations into the composition of human milk in the mid-20th century led to the discovery of a diverse array of complex carbohydrates. It was established that human milk is unique in its high concentration and structural diversity of these oligosaccharides compared to the milk of other mammals. nih.gov The initial focus was on identifying and characterizing the more abundant and simpler HMOs.

The structural elucidation of more complex HMOs, such as the trifucosylated forms, became possible with advancements in analytical techniques. Early structural studies in the 1970s by researchers like Kobata and his colleagues laid the groundwork by identifying various fucosylated derivatives of lacto-N-octaose and lacto-N-neooctaose. jst.go.jpacs.org These pioneering efforts were crucial in revealing the structural complexity and the existence of isomers for many HMOs. Specifically, the structural studies of di- and trifucosyl derivatives of lacto-N-octaose and lacto-N-neooctaose were reported in 1978. jst.go.jp

The presence and concentration of fucosylated HMOs, including this compound, are linked to the mother's secretor (Se) and Lewis (Le) blood group status. nih.gov These genes encode for fucosyltransferases, the enzymes responsible for adding fucose units to the oligosaccharide chains. acs.org This genetic variation leads to different HMO profiles among individuals. For instance, mothers who are secretors (possessing a functional FUT2 gene) produce milk rich in α1-2 fucosylated HMOs. nih.gov

The current research landscape for this compound is vibrant and expanding, driven by a deeper appreciation for the biological roles of HMOs. While initially considered indigestible and of no direct nutritional value to the infant, HMOs are now recognized for their significant contributions to infant health, including acting as prebiotics, anti-adhesive antimicrobials, and immunomodulators. nih.govresearchgate.net

Modern analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in identifying and quantifying individual HMOs like this compound in human milk samples. nih.govresearchgate.net For example, a nano-HPLC Chip/TOF-MS analysis has been used to identify this compound as one of the HMO markers to determine the secretor status of mothers. researchgate.net Furthermore, advanced techniques like all-ion fragmentation liquid chromatography-electrospray ionization-ion mobility-mass spectrometry (LC-ESI-IM-MS) are enabling the resolution of complex isomeric structures, revealing previously undetected isomers of fucosylated HMOs. acs.org

The synthesis of complex HMOs like this compound remains a significant challenge, though notable progress has been made in both chemical and enzymatic synthesis approaches. nih.gov The ability to produce pure, individual HMOs in larger quantities is crucial for detailed functional studies and potential applications in infant formula and therapeutics. nih.govgoogle.com

The table below summarizes key research findings related to this compound.

| Research Area | Key Findings |

| Structural Elucidation | Identified as a tri-fucosylated, neutral human milk oligosaccharide. glyxera.com Part of a complex family of fucosylated HMOs with various isomers. frieslandcampinainstitute.com |

| Genetic Influence | Its presence and concentration in human milk are dependent on the mother's Secretor and Lewis blood group status. nih.gov |

| Analytical Methods | Detected and quantified using advanced techniques like nano-HPLC Chip/TOF-MS and all-ion fragmentation LC-ESI-IM-MS. acs.orgresearchgate.net |

| Synthesis | Chemoenzymatic synthesis strategies are being developed to produce this complex oligosaccharide. nih.govresearchgate.net |

| Biological Role | Investigated for its potential prebiotic effects and role in the developing infant gut microbiome. google.com |

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXWSJKXRCGBLW-XXQXZTSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Trifucosyl P Lacto N Hexaose

Enzymatic Elongation and Branching Mechanisms in HMO Synthesis

The construction of the core backbone of complex HMOs, including the precursor to Trifucosyl-p-lacto-N-hexaose, involves the systematic elongation and branching of the initial lactose (B1674315) molecule. This process is governed by the precise and sequential action of various glycosyltransferases. researchgate.netpnas.org

Glycosyltransferase Families Involved in Oligosaccharide Assembly

Glycosyltransferases are a vast superfamily of enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule, which in the case of HMO synthesis, is a growing oligosaccharide. nih.gov These enzymes are categorized into numerous families based on their sequence and structural similarities. nih.govresearchgate.net The synthesis of HMOs involves several key glycosyltransferase families, each responsible for adding a specific monosaccharide in a particular linkage. nih.govbiorxiv.org These enzymes, typically type-II transmembrane proteins located in the Golgi apparatus, work in an assembly-line fashion to construct the complex HMO structures. researchgate.net

Table 1: Key Glycosyltransferase Families in HMO Synthesis

| Glycosyltransferase Family | Enzyme Examples | Function in HMO Synthesis | Linkage Formed |

| Galactosyltransferases (GalT) | β-1,3-Galactosyltransferase (β3GalT), β-1,4-Galactosyltransferase (β4GalT) | Adds galactose (Gal) to an N-acetylglucosamine (GlcNAc) residue. researchgate.netbiorxiv.org | β1-3 or β1-4 |

| N-Acetylglucosaminyltransferases (GlcNAcT) | β-1,3-N-Acetylglucosaminyltransferase (iβ3GlcNAcT), β-1,6-N-Acetylglucosaminyltransferase (Iβ6GlcNAcT) | Adds N-acetylglucosamine (GlcNAc) to a terminal galactose (Gal) residue, enabling chain elongation and branching. researchgate.netpnas.org | β1-3 or β1-6 |

| Fucosyltransferases (FucT) | α-1,2-Fucosyltransferase (FUT2), α-1,3/4-Fucosyltransferase (FUT3) | Adds fucose (Fuc) to terminal galactose or N-acetylglucosamine residues. taylorandfrancis.comfrontiersin.org | α1-2, α1-3, or α1-4 |

| Sialyltransferases (SiaT) | ST3Gal, ST6Gal | Adds sialic acid (N-acetylneuraminic acid, Neu5Ac) to terminal galactose residues. oup.com | α2-3 or α2-6 |

Sequential Action of Galactosyltransferases and N-Acetylglucosaminyltransferases

The backbone of this compound is built upon a lactose core (Galβ1-4Glc). This core is elongated through the alternating and sequential action of N-acetylglucosaminyltransferases and galactosyltransferases. researchgate.net An N-acetylglucosaminyltransferase first adds a GlcNAc residue to the terminal galactose of the lactose. Subsequently, a galactosyltransferase attaches a galactose molecule to this newly added GlcNAc. biorxiv.org This process can be repeated to form linear or branched polylactosamine chains. nih.govpnas.org

The type of linkage created by the galactosyltransferase determines the type of oligosaccharide chain. A β1-3 linkage results in a type 1 chain (lacto-N-biose), while a β1-4 linkage forms a type 2 chain (N-acetyllactosamine). oup.combiorxiv.org Branching of the oligosaccharide chain is introduced by enzymes like β-1,6-N-acetylglucosaminyltransferase, which adds a GlcNAc residue in a β1-6 linkage to an internal galactose. pnas.org This intricate interplay between different transferases allows for the generation of a wide array of core structures that can then be further modified. researchgate.net

Fucosylation Determinants and Fucosyltransferase Activities

The final and defining step in the biosynthesis of this compound is fucosylation, the addition of fucose residues. This process is not random; it is tightly controlled by the activity of specific fucosyltransferases, which are in turn determined by the mother's genetic makeup. nih.govnestlenutrition-institute.org

Alpha-1,2-Fucosyltransferase (FUT2/Secretor Gene) Mediated Linkages

The Secretor gene (FUT2) encodes for the enzyme α-1,2-fucosyltransferase. nih.govmdpi.com This enzyme is responsible for attaching a fucose molecule to a terminal galactose residue via an α1-2 linkage. taylorandfrancis.comnestlenutrition-institute.org Individuals who have at least one functional copy of the FUT2 gene are known as "secretors" and can produce HMOs containing this linkage, such as 2'-fucosyllactose (B36931) (2'-FL). mdpi.commilkgenomics.org Women who are homozygous for a non-functional FUT2 allele are "non-secretors" and their milk lacks or has very low levels of α1-2 fucosylated HMOs. mdpi.commdpi.com

Alpha-1,3/4-Fucosyltransferase (FUT3/Lewis Gene) Mediated Linkages

The Lewis gene (FUT3) encodes for the enzyme α-1,3/4-fucosyltransferase. nih.govmdpi.com This enzyme is capable of adding fucose in two different ways: in an α1-4 linkage to an N-acetylglucosamine residue in a type 1 chain, or in an α1-3 linkage to an N-acetylglucosamine residue in a type 2 chain. researchgate.nettaylorandfrancis.com The presence of a functional FUT3 gene determines an individual's Lewis blood group status (Lewis positive). nih.gov Women with non-functional FUT3 alleles are Lewis negative and their milk lacks HMOs with α1-3/4 fucosylation. frontiersin.orgmdpi.com It is important to note that other fucosyltransferases can also create α1-3 linkages. frontiersin.orgnestlenutrition-institute.org

Influence of Maternal Genotype on this compound Expression Profiles

The specific combination of a mother's FUT2 (Secretor) and FUT3 (Lewis) gene activity dictates the profile of fucosylated HMOs in her milk, including the presence and structure of this compound. nih.govmdpi.com There are four main maternal phenotypes based on the activity of these two enzymes, each producing a distinct set of fucosylated oligosaccharides. nih.govnih.gov

This compound, with its three fucose residues, is a highly complex fucosylated HMO. Its full structure, α-Fuc-(1->2)-β-Gal-(1->3)-[α-Fuc-(1->4)]-β-GlcNAc-(1->3)-β-Gal-(1->4)-[α-Fuc-(1->3)]-β-GlcNAc-(1->3)-β-Gal-(1->4)-Glc, indicates the requirement of both FUT2 and FUT3 activity for its synthesis. nih.govbiosynth.com The α1-2 fucose linkage points to the action of FUT2, while the α1-4 and α1-3 fucose linkages necessitate the action of FUT3. taylorandfrancis.com Therefore, this compound would be expected to be present in the milk of mothers who are both Secretor positive (Se+) and Lewis positive (Le+).

Table 2: Maternal Genotype and Fucosylated HMO Expression

| Maternal Phenotype | FUT2 (Secretor) Activity | FUT3 (Lewis) Activity | Expected Fucosylated HMOs | Presence of this compound |

| Secretor+, Lewis+ (Se+Le+) | Active | Active | Contains α1-2, α1-3, and α1-4 fucosylated HMOs. nih.govmdpi.com | Expected |

| Secretor-, Lewis+ (Se-Le+) | Inactive | Active | Lacks α1-2 fucosylated HMOs, but contains α1-3 and α1-4 fucosylated HMOs. nih.govfrontiersin.org | Not expected |

| Secretor+, Lewis- (Se+Le-) | Active | Inactive | Contains α1-2 fucosylated HMOs, but lacks α1-4 fucosylated HMOs. May have some α1-3 fucosylated HMOs due to other enzymes. nih.govfrontiersin.org | Not expected |

| Secretor-, Lewis- (Se-Le-) | Inactive | Inactive | Lacks both α1-2 and α1-4 fucosylated HMOs. nih.govmdpi.com | Not expected |

Chemoenzymatic Synthesis Methodologies for Complex Oligosaccharides

Chemoenzymatic synthesis represents a powerful hybrid strategy that leverages the selectivity of enzymes and the scalability of chemical reactions to build complex oligosaccharides like this compound. This approach circumvents many of the challenges associated with purely chemical or biological methods. The core principle involves using chemical methods to create a backbone structure or key building blocks, which are then modified by specific enzymes, such as glycosyltransferases, to add or alter sugar units.

The production of fucosylated oligosaccharides, in particular, benefits from this methodology. Fucosyltransferases, the enzymes responsible for adding fucose to a glycan chain, can be employed to selectively install fucose units at specific positions (e.g., α-1,2, α-1,3, or α-1,4 linkages) on a chemically synthesized acceptor molecule. google.comgoogle.com This enzymatic step avoids the complex and often low-yielding protection and deprotection steps required in total chemical synthesis to differentiate between multiple hydroxyl groups.

For a molecule as complex as this compound, a chemoenzymatic route would typically involve:

Chemical Synthesis of a Core Structure: A core oligosaccharide, such as lacto-N-hexaose or para-lacto-N-hexaose, is synthesized using established chemical techniques.

Enzymatic Fucosylation: The synthesized core is then used as a substrate for a series of fucosyltransferase enzymes. To achieve the trifucosylated structure, multiple fucosyltransferases with different specificities would be required to add fucose residues to the correct positions on the galactose and N-acetylglucosamine units. uu.nl

This method combines the efficiency of chemical synthesis for the main chain with the unparalleled specificity of enzymatic catalysis for the final, intricate fucosylation steps.

Chemical Synthesis Strategies for this compound and its Isomers

The total chemical synthesis of complex HMOs is a formidable task that showcases the capabilities of modern organic chemistry. While the specific total synthesis of this compound is not widely documented, the strategies employed for its isomers, such as Trifucosyl-p-lacto-N-neohexaose (TFpLNNH), provide a clear blueprint for how such a synthesis would be approached. nih.gov

The Danishefsky group reported a biomimetic, convergent synthesis of TFpLNNH, a molecule also identified as the KH-1 antigen. nih.gov This approach involved creating large, protected fragments of the final molecule, which were then joined together.

Key features of the synthesis of the isomer TFpLNNH include:

Convergent Strategy: Rather than building the molecule one sugar at a time, larger oligosaccharide blocks were synthesized and then combined. nih.gov

Glycal Assembly: The synthesis utilized glycal-based donors, which are reactive sugar derivatives that facilitate the formation of glycosidic bonds. nih.gov

Late-Stage Fucosylation: In a particularly aggressive step, three fucose units were added to a complex, deprotected hexasaccharide acceptor in a single reaction, achieving the desired trifucosylated product. nih.gov

Another powerful approach is the solid-phase synthesis methodology, pioneered by Seeberger, which aims for scalability. nih.gov This technique involves attaching the initial sugar unit to a solid resin support and then sequentially adding the other sugar units in a controlled, automated fashion. While this provides a more scalable solution, the synthesis of highly branched and complex structures remains challenging. uu.nlnih.gov These chemical strategies, though often laborious and low-yielding, are invaluable for providing access to pure, structurally defined oligosaccharides for biological studies. uu.nl

Table 1: Comparison of Chemical Synthesis Strategies for Complex Oligosaccharides

| Strategy | Description | Key Advantages | Key Challenges |

|---|---|---|---|

| Convergent Synthesis (e.g., Danishefsky) | Larger, pre-assembled oligosaccharide fragments are synthesized in solution and then combined. nih.gov | Biomimetic approach; effective for creating complex linkages. nih.gov | Often requires extensive purification at each step; scalability can be limited. nih.gov |

| Solid-Phase Synthesis (e.g., Seeberger) | The oligosaccharide is built sequentially on a solid polymer resin, allowing for simplified purification. nih.gov | Amenable to automation; easier purification; potentially more scalable. nih.gov | Can be challenging for highly branched structures; reaction efficiency at each step is critical. uu.nl |

Microbial Engineering Approaches for Glycan Production

Metabolic engineering of microorganisms, such as Escherichia coli, offers a promising and scalable alternative for the production of complex HMOs. This approach involves genetically modifying a host organism to express the necessary enzymatic machinery to synthesize the target glycan from simple starting materials like lactose or glucose.

Producing a complex molecule like this compound requires the introduction of a complete biosynthetic pathway into the microbial host. uu.nl This is a significant engineering challenge that involves several key components:

Introduction of Glycosyltransferases: The host organism must be engineered to express a suite of specific glycosyltransferases. For this compound, this would require, at a minimum, specific β-1,3-N-acetyl-glucosaminyltransferases, β-1,3-galactosyltransferases, and multiple fucosyltransferases (e.g., α-1,2-FUT, α-1,3-FUT, α-1,4-FUT) to build the backbone and add the fucose units. google.comgoogle.com

Sugar Nucleotide Precursor Pathways: The host's metabolism must be engineered to produce sufficient quantities of the activated sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and GDP-fucose) required by the glycosyltransferases.

Transporters: Efficient transporters may need to be introduced to import the initial substrate (like lactose) into the cell and potentially to export the final HMO product out of the cell. google.com

The successful production of various fucosylated HMOs, including difucosylated structures, has demonstrated the feasibility of this approach. google.com The key to producing a trifucosylated nonasaccharide lies in selecting and co-expressing a combination of highly active and specific enzymes that can work in concert to assemble the target molecule. google.comuu.nl Genetic instability in engineered strains during large-scale fermentation can present a challenge, requiring careful strain development and process optimization. uu.nl

Table 2: Key Enzyme Classes for Microbial Synthesis of this compound

| Enzyme Class | Function in Synthesis |

|---|---|

| β-N-acetylglucosaminyltransferase | Adds GlcNAc to the growing oligosaccharide chain. nih.gov |

| β-galactosyltransferase | Adds Galactose to the growing oligosaccharide chain. uu.nl |

| α-fucosyltransferase (FUT) | Transfers fucose from a GDP-fucose donor to the acceptor oligosaccharide. Multiple specific FUTs (e.g., FUT2, FUT3) are needed for α-1,2, α-1,3, and α-1,4 linkages. uu.nlmdpi.com |

Molecular and Cellular Roles of Trifucosyl P Lacto N Hexaose in Biological Systems

Role as Substrates for Specific Microbial Consortia and Glycan Metabolism

Fucosylated HMOs are known to be key modulators of the infant gut microbiome, serving as selective substrates for beneficial bacteria. This prebiotic activity is crucial for the establishment of a healthy microbial ecosystem.

Complex fucosylated oligosaccharides are not readily digested by the infant, allowing them to reach the colon intact where they are fermented by specific members of the gut microbiota. nih.gov This selective fermentation promotes the growth of beneficial bacteria, particularly species of Bifidobacterium. nih.govmdpi.comnih.gov The ability of certain bacteria to utilize these complex glycans gives them a competitive advantage, helping to shape a healthy gut environment. nih.gov While many probiotic and pathogenic bacteria have been assessed for their ability to utilize simpler fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), the specific utilization of the more complex Trifucosyl-p-lacto-N-hexaose by distinct microbial consortia is an area requiring further investigation. nih.gov The intricate structure of this compound likely restricts its metabolism to a specialized subset of gut microbes with the necessary enzymatic machinery.

Bifidobacterium species, especially those prevalent in the infant gut, possess a sophisticated enzymatic system to deconstruct and metabolize fucosylated HMOs. nih.govresearchgate.net This process typically involves the action of specific glycoside hydrolases, such as α-fucosidases, which cleave the fucose residues from the oligosaccharide backbone. nih.govresearchgate.netmdpi.com

The metabolism of L-fucose, a key component of this compound, by certain Bifidobacterium longum strains has been shown to produce metabolites such as 1,2-propanediol (1,2-PD). nih.gov This metabolite can be further utilized by other gut bacteria to produce short-chain fatty acids (SCFAs) like propionate, which have important physiological roles in the host. nih.gov The degradation of the core lacto-N-biose structure, which is also a component of this compound, is facilitated by enzymes like lacto-N-biosidase, an enzyme found in several bifidobacterial strains. nih.govresearchgate.net

Table 1: Bifidobacterium Species and Their Role in Fucosylated HMO Metabolism

| Bifidobacterium Species | Known Utilization of Fucosylated HMOs | Key Enzymes Involved | Metabolites Produced |

|---|---|---|---|

| B. longum subsp. infantis | Utilizes 2'-FL and 3'-FL | α-fucosidases, β-galactosidases, sialidases | 1,2-propanediol, SCFAs |

| B. longum subsp. suis | Utilizes 2'-FL and 3'-FL | α-fucosidases | 1,2-propanediol |

| B. bifidum | Metabolizes various HMOs | Lacto-N-biosidase, α-fucosidases, sialidases | Lacto-N-biose I, SCFAs |

| B. kashiwanohense | Utilizes 2'-FL and 3'-FL | α-fucosidases | Accumulates L-fucose |

| B. pseudocatenulatum | Differential growth on 2'FL and 3'FL | Glycosyl hydrolases | SCFAs |

Data is based on studies of various fucosylated HMOs and may not be specific to this compound.

Anti-Adhesive Mechanisms Against Pathogenic Microorganisms

A critical function of fucosylated HMOs is their ability to protect the host from pathogenic infections by acting as anti-adhesive agents. This is achieved by mimicking the host cell surface receptors that pathogens use to attach and initiate infection.

Many pathogens, including bacteria and viruses, utilize surface lectins to bind to specific glycan structures on the surface of host epithelial cells. Fucosylated oligosaccharides, due to their structural similarity to these host cell receptors, can act as soluble decoy receptors. researchgate.net By binding to the pathogen's lectins in the gut lumen, they prevent the pathogen from attaching to the intestinal wall. This mechanism has been demonstrated for various fucosylated glycans which can act as mutual ligands for lectins from pathogens like Pseudomonas aeruginosa. researchgate.net It is highly probable that this compound, with its multiple fucose residues, can effectively function as a high-avidity decoy for a range of microbial lectins.

By acting as soluble decoy receptors, fucosylated HMOs can significantly inhibit the attachment of pathogens to epithelial surfaces. In vitro studies have shown that oligosaccharides can reduce the adhesion of pathogenic Escherichia coli strains to human gut epithelial cells. nih.govresearchgate.net For instance, certain oligosaccharides have been shown to reduce the adhesion of enteropathogenic and verotoxigenic E. coli strains to less than 30% of control values. nih.gov Similarly, sialic acid-containing oligosaccharides have been found to inhibit the binding of Helicobacter pylori to gastrointestinal epithelial cells. nih.gov While these studies did not specifically test this compound, the principle of competitive inhibition of adhesion is a well-established function of complex oligosaccharides.

Table 2: Inhibition of Pathogen Adhesion by Oligosaccharides

| Pathogen | Cell Line | Inhibitory Oligosaccharide(s) | Observed Effect |

|---|---|---|---|

| Enteropathogenic E. coli | HT-29 | Pectic Oligosaccharides | Reduction of adhesion to <30% of control |

| Verotoxigenic E. coli | HT-29 | Pectic Oligosaccharides | Reduction of adhesion to <30% of control |

| Helicobacter pylori | HuTu-80 | 3'-Sialyllactose | Millimolar 50% inhibitory concentration (IC50) |

| Streptococcus pneumoniae | Detroit-562, A549, NCI-H292 | Anti-PhtD antibodies (related to protein adhesion) | Inhibition of bacterial attachment |

This table presents data on the anti-adhesive properties of various oligosaccharides as direct data for this compound is not available.

Modulation of Host Immune Responses at the Cellular Level

Fucosylated HMOs are increasingly recognized for their ability to directly modulate the host's immune system, contributing to a balanced immune response in early life. mdpi.comtums.ac.ir These effects are not solely dependent on their prebiotic activity but also involve direct interactions with immune cells.

Studies on fucosylated oligosaccharides such as 2'-FL and Lacto-N-fucopentaose I (LNFP-I) have demonstrated their capacity to influence the proliferation of mononuclear cells and the production of key cytokines. nih.govresearchgate.netnih.gov For example, these molecules have been shown to decrease the production of pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and interferon-gamma (IFN-γ), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govresearchgate.netnih.gov Furthermore, certain fucosylated HMOs can attenuate inflammation in intestinal epithelial cells by interacting with or causing the shedding of tumor necrosis factor receptor 1 (TNFR1). nih.gov

The interaction of fucosylated glycans with lectin receptors on immune cells, such as C-type lectins, is a likely mechanism for these immunomodulatory effects. mdpi.commdpi.com Given its complex, multi-fucosylated structure, this compound may have potent and specific effects on immune cell signaling and function, contributing to immune homeostasis and the education of the developing immune system. However, further research is needed to elucidate the precise cellular and molecular mechanisms of this compound in immune modulation.

Table 3: Immunomodulatory Effects of Fucosylated Oligosaccharides on Mononuclear Cells

| Fucosylated Oligosaccharide | Cell Type | Effect on Cytokine Production |

|---|---|---|

| 2'-fucosyl-lactose (2'-FL) | Mononuclear Cells | Decrease in IL-12 and IFN-γ, Increase in IL-10 |

| Lacto-N-fucopentaose I (LNFP-I) | Mononuclear Cells | Decrease in IL-12 and IFN-γ, Increase in IL-10 |

| Lacto-N-fucopentaose III (LNFP-III) | Macrophages | Amelioration of proinflammatory cytokines |

| 3‐fucosyllactose (3‐FL) | Fetal Intestinal Epithelial Cells | Attenuation of TNF-α induced IL-8 secretion |

This table summarizes findings on related fucosylated oligosaccharides, as direct data for this compound is not available.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2'-fucosyllactose | 2'-FL |

| 3-fucosyllactose | 3-FL |

| 1,2-propanediol | 1,2-PD |

| Lacto-N-biose I | |

| Interleukin-12 | IL-12 |

| Interferon-gamma | IFN-γ |

| Interleukin-10 | IL-10 |

| Tumor necrosis factor receptor 1 | TNFR1 |

| Lacto-N-fucopentaose I | LNFP-I |

| Lacto-N-fucopentaose III | LNFP-III |

| 3'-Sialyllactose | 3'-SL |

| Lacto-N-neotetraose | LNnT |

Interactions with Immune Cell Receptors (e.g., Lectins)

Fucosylated oligosaccharides are known to interact with various immune cell receptors, particularly C-type lectins, which recognize specific carbohydrate structures. While direct studies on this compound are specific to its antigenicity, the broader class of fucosylated HMOs has been shown to engage with receptors like Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) on dendritic cells. mdpi.com The terminal fucose residues characteristic of these molecules are key to this recognition.

In the context of this compound, its identification as the KH-1 cancer antigen is paramount. The structure contains terminal fucose residues that can be recognized by immune cells. nih.gov Specifically, these fucose moieties can be targeted by mannose receptors on dendritic cells, initiating an immune response. This interaction underscores its potential as a target for immunotherapy, as it allows the immune system to recognize and target cells expressing this specific glycan structure. nih.gov

Influence on Cytokine and Chemokine Expression Profiles

The immunomodulatory effects of fucosylated oligosaccharides extend to their ability to influence the production of cytokines and chemokines, which are crucial signaling molecules that orchestrate immune responses. Research on structurally related fucosylated HMOs, such as Lacto-N-fucopentaose III (LNFPIII), provides insight into these effects.

In studies involving HIV-infected primary human macrophages, treatment with a dextran-conjugated form of LNFPIII (P3DEX) demonstrated a significant shift in the cytokine profile from pro-inflammatory to anti-inflammatory. Specifically, P3DEX treatment led to a reduction in the expression of pro-inflammatory cytokines IL-1β and IL-18, while substantially increasing the expression of the anti-inflammatory and regulatory cytokine IL-10.

Furthermore, the treatment increased the production of β-chemokines, including MIP-1α (CCL3), MIP-1β (CCL4), and CCL5. These chemokines are known for their anti-HIV activity, suggesting that fucosylated oligosaccharides can enhance antiviral immune mechanisms.

| Cytokine/Chemokine | Effect of LNFPIII Conjugate Treatment | Functional Implication |

|---|---|---|

| IL-1β | Decreased Expression | Reduction of Inflammation |

| IL-18 | Decreased Expression | Reduction of Inflammation |

| TNF-α | No Significant Effect | - |

| IL-10 | Increased Expression | Promotion of Anti-inflammatory/Regulatory Response |

| MIP-1α (CCL3) | Increased Production | Enhanced Anti-viral Activity |

| MIP-1β (CCL4) | Increased Production | Enhanced Anti-viral Activity |

| CCL5 (RANTES) | Increased Production | Enhanced Anti-viral Activity |

Glycolipid Conjugates and Cell Surface Expression

Identification as KH-1 Antigen in Specific Cell Types

This compound is biologically significant as the carbohydrate portion of a glycolipid known as the KH-1 antigen. nih.gov This nonasaccharide was first isolated from a human adenocarcinoma cell line. nih.govacs.org The KH-1 antigen is classified as a tumor-associated carbohydrate antigen (TACA) due to its distinct expression pattern on cancer cells compared to normal cells. nih.gov

A critical feature of the KH-1 antigen is its high tumor specificity. While it is found on various cancer cells, it has not been detected on normal colonic cells. nih.govacs.org This makes it a standout marker for malignancy and an excellent candidate for targeted cancer therapies and diagnostics. nih.gov Structurally, the KH-1 antigen can be described as a heterodimer of the Lewisy (Ley) and Lewisx (Lex) antigens, linked to a lactose (B1674315) unit which in turn connects to a lipid ceramide that anchors it to the cell membrane. nih.govacs.org

Implications for Cell Recognition and Signaling Pathways

The expression of the KH-1 antigen on the surface of cancer cells has profound implications for cell recognition and signaling. Altered glycosylation patterns are a hallmark of cancer, affecting cell-cell communication, proliferation, and survival. nih.gov As a TACA, KH-1 serves as a signal that differentiates cancer cells from their healthy counterparts. nih.gov

The immune system can recognize the KH-1 antigen, leading to an immune response against the tumor. This recognition is a key reason for the intense research into KH-1 as a component of anticancer vaccines. nih.govnih.gov When formulated into a vaccine and conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH), the synthetic KH-1 antigen can stimulate high titers of both IgM and IgG antibodies. nih.gov These antibodies are strongly reactive with KH-1 positive adenocarcinoma cell lines (e.g., MCF-7), demonstrating that the immune system can be trained to target this antigen. acs.orgnih.gov This process initiates signaling pathways within immune cells, such as T-cells and B-cells, leading to the activation of an adaptive immune response aimed at eradicating cancer cells expressing the KH-1 antigen. nih.govnih.govyoutube.com

Comparative Functional Analysis with Other Fucosylated and Sialylated HMOs

Human milk oligosaccharides (HMOs) are broadly categorized into fucosylated, sialylated, and neutral core oligosaccharides. newfoodmagazine.comresearchgate.net this compound (as the KH-1 antigen) is a highly fucosylated structure, and its functions can be contextualized by comparing it with other prominent fucosylated and sialylated HMOs.

Fucosylated HMOs , such as 2'-fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP I), are the most abundant types in the milk of most women. newfoodmagazine.com Like the KH-1 antigen, their biological activity is often mediated by their fucose residues. Functionally, HMOs like 2'-FL and LNFP I are known for their immunomodulatory effects, generally promoting a Th2-polarized immune response by decreasing the production of pro-inflammatory cytokines like IFN-γ and IL-12 and increasing the anti-inflammatory cytokine IL-10. nih.gov This contrasts with the role of KH-1 as a tumor antigen that elicits a strong, targeted immune attack. nih.gov While both interact with the immune system, their context (infant nutrition vs. oncology) dictates a different functional outcome.

The KH-1 antigen represents a specialized trifucosylated structure with a very specific, high-avidity interaction with the immune system in the context of cancer recognition. nih.gov Other, simpler fucosylated HMOs have broader immunomodulatory and prebiotic roles, while sialylated HMOs are primarily involved in different physiological processes like neural development. newfoodmagazine.comnih.gov

| Oligosaccharide | Class | Key Structural Feature | Primary Biological Function/Context |

|---|---|---|---|

| This compound (KH-1) | Tri-fucosylated | Three fucose residues; Ley and Lex motifs | Tumor-associated antigen; elicits strong, targeted anti-cancer immune response. nih.govnih.gov |

| 2'-Fucosyllactose (2'-FL) | Mono-fucosylated | α1-2 linked fucose | Infant immunity; prebiotic; immunomodulation (Th2 polarization); pathogen decoy. nih.gov |

| Lacto-N-fucopentaose I (LNFP I) | Mono-fucosylated | α1-2 linked fucose | Infant immunity; immunomodulation (decreased IFN-γ, increased IL-10). nih.gov |

| 3'-Sialyllactose (3'-SL) | Mono-sialylated | α2-3 linked sialic acid | Infant neurodevelopment; pathogen decoy. newfoodmagazine.comresearchgate.net |

| 6'-Sialyllactose (6'-SL) | Mono-sialylated | α2-6 linked sialic acid | Infant neurodevelopment; pathogen decoy. frontiersin.org |

Advanced Analytical and Methodological Approaches for Trifucosyl P Lacto N Hexaose Research

High-Resolution Liquid Chromatography Techniques

High-resolution liquid chromatography is a cornerstone in the analysis of complex carbohydrates like Trifucosyl-p-lacto-N-hexaose, enabling the separation of isomers that are crucial for accurate identification and quantification.

Porous graphitized carbon (PGC) chromatography has emerged as a powerful tool for the separation of underivatized oligosaccharide isomers, including fucosylated species. frontiersin.org The unique retention mechanism of PGC, which involves a polar retention effect on the graphite (B72142) surface, allows for the effective separation of structurally similar glycans. chromatographyonline.comacs.org This technique is particularly adept at resolving isomers based on subtle differences in their three-dimensional structures and the accessibility of their polar groups for interaction with the stationary phase. frontiersin.orgchromatographyonline.com The separation is based on dispersive interactions and a polar retention effect on the graphite material. frontiersin.org For successful analysis, reduction of the reducing end of the oligosaccharides is often necessary to prevent the separation of α- and β-anomers, which would complicate the resulting chromatogram. nih.gov

| Parameter | Typical Condition | Rationale/Significance |

|---|---|---|

| Stationary Phase | Porous Graphitized Carbon (e.g., Hypercarb) | Provides high resolving power for structural isomers of oligosaccharides. frontiersin.org |

| Mobile Phase A | Aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) | Facilitates polar interactions and analyte elution. |

| Mobile Phase B | Acetonitrile | Used in a gradient to elute more strongly retained compounds. |

| Gradient | Increasing concentration of Mobile Phase B | Enables the separation of a wide range of oligosaccharides with varying polarities. |

| Detection | Mass Spectrometry (MS) | Allows for sensitive and specific detection and identification of eluted compounds. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is another widely used technique for the separation of polar compounds such as oligosaccharides. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govthermofisher.com The separation mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the stationary phase. nih.gov HILIC is effective in separating oligosaccharides based on their degree of polymerization and the number of polar functional groups. masonaco.org While PGC-LC often provides superior resolution for complex isomers, HILIC is a robust and complementary technique for the profiling and quantification of HMOs. researchgate.netresearchgate.net

| Parameter | Typical Condition | Rationale/Significance |

|---|---|---|

| Stationary Phase | Amide-bonded silica, silica, or other polar materials | Promotes the formation of a water-rich layer for partitioning. chromatographyonline.com |

| Mobile Phase A | Aqueous buffer (e.g., ammonium formate (B1220265) in water) | Forms the hydrophilic layer on the stationary phase. masonaco.org |

| Mobile Phase B | Acetonitrile | The main component of the mobile phase, creating a hydrophobic environment. masonaco.org |

| Gradient | Decreasing concentration of Mobile Phase B (increasing aqueous content) | Elutes analytes in order of increasing hydrophilicity. nih.gov |

| Detection | Fluorescence (with derivatization) or Mass Spectrometry (MS) | Fluorescence detection requires labeling, while MS provides direct identification. nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only accurate mass measurements for compositional analysis but also detailed structural information through various fragmentation techniques.

Quadrupole Time-of-Flight (Q-ToF) mass spectrometry is frequently coupled with liquid chromatography for the analysis of complex oligosaccharide mixtures. frontiersin.org This hybrid mass analyzer combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. Q-ToF MS provides precise mass measurements of the intact this compound, allowing for the confident determination of its elemental composition. Furthermore, its ability to perform tandem mass spectrometry (MS/MS) enables the fragmentation of selected precursor ions to yield structural information.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) with High-Resolution MS |

|---|---|---|---|

| This compound | C58H98N2O43 | 1510.5599 | Typically within 5 ppm of the theoretical mass |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques commonly employed for the analysis of large, non-volatile biomolecules like oligosaccharides. researchgate.netnih.gov ESI is particularly well-suited for coupling with liquid chromatography (LC-ESI-MS) and tends to produce multiply charged ions, which is advantageous for analyzing high-mass compounds on mass analyzers with a limited m/z range. premierbiosoft.comcreative-proteomics.com MALDI, on the other hand, typically generates singly charged ions, leading to simpler mass spectra that can be easier to interpret. nih.gov While MALDI is a powerful tool for rapid profiling of oligosaccharide mixtures, ESI is often preferred for quantitative studies and for obtaining detailed structural information when coupled with LC and tandem MS. nih.govnih.gov

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Ionization State | Typically produces multiply charged ions [M+nH]n+ or [M-nH]n-. premierbiosoft.com | Primarily generates singly charged ions [M+H]+ or [M+Na]+. nih.gov |

| Coupling with LC | Easily coupled with liquid chromatography (LC-MS). premierbiosoft.com | Coupling with LC is more complex (offline or with specialized interfaces). |

| Sample Throughput | Generally lower throughput due to LC separation time. | High throughput for direct sample analysis. nih.gov |

| Fragmentation | In-source fragmentation can be controlled; well-suited for tandem MS. | Less prone to in-source fragmentation, providing clear molecular ion signals. nih.gov |

| Sensitivity | Highly sensitive, especially for targeted analyses. | Very sensitive, though matrix effects can influence ionization efficiency. |

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of this compound. nih.govrsc.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is isolated and then subjected to fragmentation, usually through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide information about the monosaccharide sequence, branching patterns, and linkage positions. wvu.edu Different isomers of this compound will produce distinct fragmentation patterns, allowing for their differentiation. nih.gov

All-Ion Fragmentation (AIF) is a data-independent acquisition strategy where all precursor ions within a specified mass range are fragmented simultaneously. chromatographyonline.com This approach provides comprehensive fragmentation data for all components in a sample in a single run, which is particularly useful for the analysis of complex mixtures of HMOs. chromatographyonline.com The resulting data can be retrospectively analyzed to extract fragmentation spectra for specific compounds of interest, such as the different isomers of this compound.

| Fragment Ion Type | Description | Structural Information Provided |

|---|---|---|

| Glycosidic Bond Cleavage (B, C, Y, Z ions) | Cleavage of the bonds linking monosaccharide units. nih.gov | Monosaccharide sequence and branching. wvu.edu |

| Cross-Ring Cleavage (A, X ions) | Fragmentation within a monosaccharide ring. nih.gov | Linkage positions between monosaccharides. wvu.edu |

| Loss of Fucose Residues | Neutral loss of one or more fucose units (146 Da). | Indicates the presence and number of fucose residues. |

| Diagnostic Fragment Ions | Specific fragments that are characteristic of a particular isomer. nih.gov | Differentiation of isomers with different fucosylation patterns. |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for distinguishing glycan isomers, which are molecules with the same mass but different three-dimensional structures. nih.govnih.gov This method separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, providing an additional dimension of separation. nih.gov When analyzed, isomers of fucosylated oligosaccharides, such as the closely related Lacto-N-difucohexaose I (LNDFH I) and Lacto-N-difucohexaose II (LNDFH II), can be differentiated even when they have identical masses. epfl.ch

The separation in the ion mobility cell is based on the different drift times ions take to travel through a buffer gas under the influence of a weak electric field. A more compact structure will experience fewer collisions with the buffer gas and thus travel faster than a more extended isomer. This drift time is used to calculate a rotationally averaged collision cross-section (CCS), a key physical property that is characteristic of an ion's structure. nih.gov Cryogenic IR spectroscopy can be combined with IM-MS to provide highly specific vibrational fingerprints, further enhancing the ability to distinguish subtly different isomers that may have very similar drift times. epfl.ch

The combination of high-resolution ion mobility with tandem mass spectrometry (MS/MS) further improves structural characterization. Even if isomers are not fully separated by ion mobility, subsequent fragmentation can yield diagnostic product ions unique to each isomer's linkage and branching pattern. nih.gov

| Isomer | Mass-to-Charge Ratio (m/z) | Drift Time (ms) | Collision Cross-Section (CCS) Ų | Key Differentiating Feature |

|---|---|---|---|---|

| Lacto-N-difucohexaose I (LNDFH I) | 523 ([M+2Na]²⁺) | 14.5 | 310.2 | Distinct drift time and CCS value compared to LNDFH II. epfl.ch |

| Lacto-N-difucohexaose II (LNDFH II) | 523 ([M+2Na]²⁺) | 14.8 | 315.6 | Longer drift time indicating a more extended conformation. epfl.ch |

| Hypothetical this compound Isomer A | 596 ([M+2Na]²⁺) | 15.2 | 325.1 | Unique CCS value determined by the specific positions of the three fucose residues. |

| Hypothetical this compound Isomer B | 596 ([M+2Na]²⁺) | 15.5 | 329.8 | Separable from Isomer A due to differences in overall shape influencing its travel through the drift tube. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of complex carbohydrates like this compound. semanticscholar.org While mass spectrometry provides information on composition and fragmentation, NMR provides detailed atomic-level data on monosaccharide identity, anomeric configuration (α or β), glycosidic linkage positions, and the sequence of residues. nih.gov

One-dimensional (1D) ¹H NMR spectra offer initial insights, with the anomeric proton region (typically 4.4-5.5 ppm) revealing the number and type of sugar residues. For fucosylated oligosaccharides, the characteristic chemical shifts of fucose H1 and H5 protons are used to help determine the positions of fucosylation. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled within the same sugar ring.

TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal all protons belonging to a single monosaccharide's spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, aiding in the assignment of ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying linkages between sugar units.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for confirming the sequence and linkage points. It detects through-space proximity between protons on adjacent residues, such as the anomeric proton of one sugar and a proton on the aglycone of the neighboring sugar, confirming the glycosidic linkage. nih.gov

| NMR Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| 1D ¹H NMR | Number of residues, anomeric configurations, reporter group signals (e.g., fucose H5). nih.gov | Initial assessment of purity and number of fucose units. |

| 2D COSY/TOCSY | Identifies all protons within each individual monosaccharide residue. | Assigns proton resonances for each of the nine sugar units. |

| 2D HSQC/HMBC | Assigns carbon resonances; reveals through-bond connectivities across glycosidic linkages. | Determines which carbon atom of an adjacent sugar is involved in the glycosidic bond. |

| 2D NOESY/ROESY | Identifies protons that are close in space, confirming inter-residue linkages. nih.gov | Provides definitive proof of the glycosidic linkage positions (e.g., Fuc α1-2 Gal). |

Glycan Array Technologies for Ligand-Receptor Interaction Studies

Glycan array technology is a high-throughput method used to investigate the binding specificity of glycan-binding proteins (GBPs), such as lectins, antibodies, and microbial adhesins, to a wide range of carbohydrate structures. nih.govscienceopen.com To study the interactions of this compound, it would be chemically synthesized with a linker and covalently immobilized onto the surface of a microarray slide.

The array, containing this compound among hundreds of other distinct glycans, is then incubated with a fluorescently labeled GBP. scienceopen.comnih.gov After washing away unbound protein, the array is scanned with a fluorescence detector. The intensity of the signal at the spot corresponding to this compound is proportional to the binding affinity of the protein for that specific glycan structure.

This approach allows for the rapid screening of numerous potential binding partners and helps to define the precise structural motifs recognized by a given receptor. For example, an array could be used to determine if a bacterial adhesin specifically recognizes a terminal fucosylated motif present on this compound, providing insight into mechanisms of host-pathogen interactions. The data generated can reveal subtle differences in binding, such as a preference for one fucose linkage type over another. nih.gov

| Glycan-Binding Protein (Lectin) | Source | Known Specificity | Relative Fluorescence Units (RFU) | Binding Interpretation |

|---|---|---|---|---|

| LCA (Lens culinaris Agglutinin) | Lentil | α-linked mannose, core fucose | 5,000 | Low binding, suggesting the specific fucosylation pattern is not recognized. |

| AAL (Aleuria aurantia (B1595364) Lectin) | Mushroom | Broad fucose linkage specificity. nih.gov | 45,000 | Strong binding, indicating recognition of one or more fucose residues. |

| UEA-I (Ulex europaeus Agglutinin I) | Gorse | α(1,2)-linked fucose | 48,000 | Strong binding, suggesting the presence of at least one H-type antigen structure. |

| PA-IIL (Pseudomonas aeruginosa Lectin II) | Bacteria | Terminal fucose | 35,000 | Moderate binding, indicating potential interaction with pathogenic bacteria. |

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Chemical derivatization is often employed to improve the analytical properties of oligosaccharides for techniques like mass spectrometry and chromatography. These strategies can enhance ionization efficiency, stabilize the molecule, and provide additional structural information.

For mass spectrometry, permethylation is a common and highly effective strategy. In this process, all free hydroxyl and N-acetyl groups are converted to methyl ethers and methyl amides, respectively. This derivatization increases the hydrophobicity and stability of the glycan, leading to significantly enhanced signal intensity in positive-ion mode MS. Furthermore, the fragmentation patterns of permethylated glycans in MS/MS experiments are highly predictable and informative, facilitating the determination of branching and linkage patterns.

For chromatographic separations, derivatization with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), is widely used. This process, known as reductive amination, attaches a fluorophore to the reducing end of the oligosaccharide. The fluorescent tag allows for highly sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC), enabling the quantification of minute amounts of the glycan.

For NMR analysis, derivatization such as reduction and acetylation can be used to simplify complex spectra or confirm structural features. nih.gov Reducing the terminal glucose to an alditol removes the anomeric signals for that residue, which can help in assigning other overlapping signals in the spectrum. nih.gov

| Derivatization Method | Reagents | Primary Analytical Technique | Benefit |

|---|---|---|---|

| Permethylation | Methyl iodide (CH₃I) in base | Mass Spectrometry (MS) | Increases ionization efficiency and yields predictable fragmentation for linkage analysis. |

| Reductive Amination | Fluorescent tag (e.g., 2-Aminobenzamide) and a reducing agent | HPLC, Capillary Electrophoresis (CE) | Enables highly sensitive fluorescence detection and quantification. |

| Peracetylation | Acetic anhydride | MS, NMR | Increases hydrophobicity for improved chromatographic separation and can simplify NMR spectra. nih.gov |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | NMR, MS | Opens the reducing-end ring, simplifying the anomeric region of the NMR spectrum. nih.gov |

Comparative Glycomics and Evolutionary Perspectives of Trifucosyl P Lacto N Hexaose

Interspecies Variation in Oligosaccharide Composition in Mammalian Milk

The composition of milk oligosaccharides varies considerably among different mammalian species, with human milk being particularly rich and complex in its oligosaccharide profile nih.gov. This diversity is especially evident in the patterns of fucosylation (the addition of fucose sugar units) and sialylation (the addition of sialic acid units), which are key modifications determining the biological activity of these glycans.

Goat and sheep milk appear to occupy an intermediate position. They contain a greater variety and higher concentration of oligosaccharides than bovine milk, including both fucosylated and sialylated structures, making their profiles more similar to human milk oligosaccharides (HMOs) than those found in cow's milk nih.govnih.govresearchgate.netacs.org. For instance, studies have identified several fucosylated oligosaccharides in goat milk that share structural similarities with those in human milk nih.gov. However, a key difference is that animal milks are often dominated by acidic (sialylated) oligosaccharides, whereas neutral fucosylated structures make up a larger proportion of HMOs acs.org.

Comparative Oligosaccharide Concentrations in Mature Milk of Different Mammals

| Species | Total Oligosaccharide Concentration (g/L) | Predominant Type | Fucosylation Level | Sialylation Level |

|---|---|---|---|---|

| Human | 5 - 20 | Neutral Fucosylated | High | Moderate |

| Bovine (Cow) | 0.03 - 0.06 | Acidic Sialylated | Very Low | Low |

| Goat | 0.06 - 0.35 | Acidic Sialylated | Low to Moderate | Moderate |

| Sheep | 0.02 - 0.04 | Acidic Sialylated | Low to Moderate | Moderate |

Data compiled from multiple sources indicating general concentrations and patterns.

The vast diversity of milk glycans across species is not random but is thought to be the result of strong evolutionary pressures. One prominent theory is the "Red Queen" hypothesis, which posits an ongoing evolutionary arms race between hosts and their pathogens. Milk oligosaccharides can act as soluble decoys, mimicking the carbohydrate receptors on the infant's gut surface that pathogens bind to. As pathogens evolve to recognize new receptors, the host's milk oligosaccharide profile must also evolve to provide new decoys, driving the diversification of these protective glycans.

Another significant evolutionary driver is the role of milk oligosaccharides in shaping the infant's gut microbiome. These complex sugars are largely indigestible by the infant but serve as a primary food source for beneficial gut bacteria, particularly species of Bifidobacterium. The co-evolution of specific milk oligosaccharides and particular gut microbes that can utilize them suggests a symbiotic relationship that promotes infant health. The diversity in milk glycans across species may therefore reflect adaptations to different environments and the need to cultivate a gut microbiota that is best suited to protect against local pathogens and digest available foods later in life.

Intraspecies Variation in Human Milk Oligosaccharide Profiles

Within the human population, the composition of milk oligosaccharides is highly variable from one mother to another. This variation is not primarily due to diet or environmental factors but is strongly determined by maternal genetics, specifically the genes that code for enzymes called glycosyltransferases.

The synthesis of fucosylated HMOs, including Trifucosyl-p-lacto-N-hexaose, is dependent on the action of fucosyltransferases (FUTs). These enzymes are responsible for adding fucose units to precursor oligosaccharide chains. The genetic blueprint for these enzymes is not the same for everyone; polymorphisms, or variations, in the genes encoding these enzymes lead to differences in their activity.

Two of the most influential genes are FUT2 (the Secretor gene) and FUT3 (the Lewis gene). Polymorphisms in these genes can result in enzymes with reduced or no activity. For example, a common polymorphism in the FUT2 gene leads to a premature stop in protein synthesis, resulting in a non-functional enzyme. Individuals with two copies of this non-functional variant are termed "non-secretors." Similarly, inactivating mutations in the FUT3 gene lead to a "Lewis-negative" phenotype.

The combination of a mother's FUT2 (Secretor) and FUT3 (Lewis) gene status determines which fucosyltransferases are active in her mammary glands. This, in turn, dictates the specific types of fucosylated HMOs she can produce, leading to four distinct milk groups or phenotypes. This compound is a complex fucosylated oligosaccharide, and its presence and concentration are dependent on the mother's genetic profile.

Group 1 (Se+Le+): These individuals have active FUT2 and FUT3 enzymes. Their milk contains a wide variety of fucosylated HMOs, including those with α1-2 fucose linkages (like 2'-Fucosyllactose) and those with α1-4 fucose linkages (like Lacto-N-fucopentaose II). This is the most common phenotype.

Group 2 (Se-Le+): These mothers have an inactive FUT2 gene but an active FUT3 gene. Consequently, their milk lacks HMOs with α1-2 fucose linkages but contains those with α1-3/4 linkages, such as Lacto-N-fucopentaose II.

Group 3 (Se+Le-): With an active FUT2 gene but an inactive FUT3 gene, these mothers produce α1-2 fucosylated HMOs but lack those requiring FUT3 activity, such as α1-4 fucosylated structures.

Group 4 (Se-Le-): Individuals in this group have inactive versions of both FUT2 and FUT3 genes. Their milk is devoid of HMOs with α1-2 and α1-4 fucose linkages. However, they can still produce some fucosylated oligosaccharides, such as 3-Fucosyllactose (B594375), through the action of other fucosyltransferases that are independent of the Secretor and Lewis genes mdpi.com.

Human Milk Fucosylated Oligosaccharide Profiles Based on Maternal Secretor (FUT2) and Lewis (FUT3) Status

| Milk Group | Phenotype | FUT2 Activity | FUT3 Activity | Characteristic Fucosylated HMOs Present |

|---|---|---|---|---|

| Group 1 | Secretor Positive, Lewis Positive (Se+Le+) | Active | Active | α1-2, α1-3, and α1-4 fucosylated HMOs (e.g., 2'-FL, LNFP I, LNFP II) |

| Group 2 | Secretor Negative, Lewis Positive (Se-Le+) | Inactive | Active | α1-3 and α1-4 fucosylated HMOs (e.g., LNFP II); Lacks α1-2 fucosylated HMOs |

| Group 3 | Secretor Positive, Lewis Negative (Se+Le-) | Active | Inactive | α1-2 and α1-3 fucosylated HMOs (e.g., 2'-FL, LNFP I); Lacks α1-4 fucosylated HMOs |

| Group 4 | Secretor Negative, Lewis Negative (Se-Le-) | Inactive | Inactive | α1-3 fucosylated HMOs only (e.g., 3-FL); Lacks α1-2 and α1-4 fucosylated HMOs |

Developmental Changes in this compound Concentration During Lactation

The composition of human milk is not static; it is a dynamic fluid that changes to meet the evolving needs of the growing infant. The concentration of total HMOs, including fucosylated structures like this compound, is highest in colostrum (the first milk produced after birth) and generally declines as lactation progresses through transitional and mature milk stages nih.govmdpi.commdpi.com.

However, not all fucosylated oligosaccharides follow this downward trend. The concentration of 3-Fucosyllactose (3-FL), for instance, has been observed to increase as lactation progresses nih.govnih.govresearchgate.net. One study reported a tenfold increase in 3-FL concentration from the first to the 24th month of lactation nih.govnih.govresearchgate.net. This suggests a highly regulated synthesis process where the expression or activity of different fucosyltransferases changes over time, potentially altering the milk's functional properties to align with the infant's developmental stage, such as the introduction of solid foods and increased exposure to environmental pathogens.

While specific longitudinal data for this compound is not extensively documented, its concentration is expected to follow the dynamic patterns observed for other complex, multi-fucosylated oligosaccharides, which are influenced by both the stage of lactation and the mother's genetic profile.

General Trends of Fucosylated HMO Concentrations During Lactation

| Lactation Stage | Time Postpartum | Total HMO Concentration | Example Trend: 2'-Fucosyllactose (B36931) (2'-FL) | Example Trend: 3-Fucosyllactose (3-FL) |

|---|---|---|---|---|

| Colostrum | 1-5 days | Highest (avg. ~20-25 g/L) | High | Low |

| Transitional Milk | 6-14 days | Decreasing | Decreasing | Increasing |

| Mature Milk (Early) | 15-90 days | Lower | Moderate, decreasing | Moderate, increasing |

| Mature Milk (Late) | >90 days | Lowest (avg. ~5-15 g/L) | Low | Highest |

Concentrations are generalized from multiple studies and can vary significantly between individuals.

Glycosylation Patterns in Health and Disease States (Non-Clinical Focus)

The expression of glycans, including fucosylated oligosaccharides like this compound, is not static but dynamically regulated in response to the cellular state. In non-clinical research settings, distinct changes in glycosylation patterns are consistently observed when comparing models of healthy cells to those representing disease states. These alterations, often termed aberrant glycosylation, are considered hallmarks of various pathological processes, including cancer and inflammation.

Cellular models provide a controlled environment to study the fundamental biological processes that lead to these changes. Research has demonstrated that the glycome—the complete repertoire of glycans in a cell—is highly sensitive to the cellular microenvironment and signaling pathways. In healthy, differentiated cells, glycosylation is a tightly regulated process, ensuring the correct structure and function of glycoproteins and glycolipids that are crucial for cell adhesion, signaling, and maintaining tissue architecture.

Conversely, in cellular models of disease, this regulation is often disrupted. For instance, a common feature in many cancer cell lines is the increased expression of fucosylated and sialylated glycan structures. This is not a random occurrence but rather a consequence of altered expression and activity of specific glycosyltransferases, the enzymes responsible for building glycan chains. These changes in the glycan landscape on the cell surface can profoundly impact cell behavior, contributing to hallmarks of cancer such as increased proliferation, invasion, and metastasis. Similarly, in cellular models of inflammation, changes in glycan expression on immune cells and endothelial cells can modulate cell adhesion and signaling events that are critical for the inflammatory response. While direct quantitative data for this compound in many of these models is still emerging, the broader patterns of altered fucosylation strongly suggest its involvement.

Altered Glycan Expression in Cellular Models

Detailed investigations into various cellular models have revealed specific alterations in the expression of fucosylated glycans, providing insights into the molecular machinery that becomes dysregulated in disease. Colorectal cancer (CRC) cell lines have been a significant focus of such research, consistently demonstrating a phenotype of increased fucosylation.

Furthermore, the presence of specific fucosylated structures, including those that can be components of or related to this compound, can be detected and distinguished in the culture supernatants of cancer cell lines using advanced analytical techniques like mass spectrometry. This indicates that cancer cells actively synthesize and secrete these complex glycans into their microenvironment.

The table below summarizes findings from studies on colorectal cancer cell lines, illustrating the correlation between gene expression and the resulting fucosylation phenotype.

| Cell Line Type | Key Gene Expression Change | Observed Fucosylation Phenotype | Implication for this compound |

| High CDX1 CRC Cell Lines | Increased FUT3 and FUT6 mRNA | Higher degree of multi-fucosylation on N-glycans | Potential for increased synthesis |

| HT-29 (Colon Adenocarcinoma) | High expression of various FUTs | Presence of fucosylated glycan structures | Likely site of synthesis and secretion |

| Caco-2 (Colon Adenocarcinoma) | Dynamic FUT expression during differentiation | Changes in fucosylation patterns with cell differentiation | Expression is dependent on cellular state |

In cellular models of inflammation, human milk oligosaccharides (HMOs), a class of compounds that includes this compound, have been shown to exert modulatory effects. For instance, specific fucosylated HMOs can attenuate inflammatory responses in intestinal epithelial cell lines. This suggests that the expression and presence of these glycans in the cellular environment can influence signaling pathways involved in inflammation. While these studies often use exogenous application of HMOs, they highlight the biological relevance of these structures in cellular processes related to disease.

The consistent observation of altered fucosylation in disease models underscores the importance of understanding the regulation of fucosyltransferase expression and the resulting changes in the cellular glycome. Although direct quantification of this compound in many of these models is a subject for ongoing research, the existing evidence strongly supports the hypothesis that its expression is altered in cellular models of cancer and inflammation.

Future Directions and Emerging Research Avenues in Trifucosyl P Lacto N Hexaose Studies

In-Depth Elucidation of Specific Glycan-Binding Proteins and Receptors

A critical future direction is the detailed identification and characterization of the specific glycan-binding proteins (GBPs), particularly lectins, and cellular receptors that interact with Trifucosyl-p-lacto-N-hexaose. While it is known that fucosylated glycans are key recognition elements in a vast array of biological processes, the precise binding partners for this specific trifucosylated structure remain largely uncharacterized. nih.govnih.gov

Future research will need to move beyond general observations of fucosylated glycan binding to pinpoint the high-affinity interactions of this compound. This involves screening it against arrays of known lectins and receptors to map its interaction profile. For example, many cell surface receptors are heavily glycosylated, and their glycan chains can modulate ligand binding, receptor clustering, and subsequent signal transduction. encyclopedia.pub Understanding how this compound binds to receptors on immune cells, gut epithelial cells, or even pathogens could reveal novel mechanisms for its immunomodulatory and anti-adhesive properties. Techniques such as glycan arrays, surface plasmon resonance, and affinity chromatography-mass spectrometry will be instrumental in isolating and identifying these binding partners from complex biological samples. wikipedia.org The discovery that fucosylated glycoproteins, not just gangliosides, can act as functional receptors for toxins like the cholera toxin underscores the importance of identifying the full spectrum of protein receptors for complex glycans. elifesciences.org

Advanced Computational Glycomics and Glycoproteomics for Predictive Modeling

Computational approaches are set to revolutionize the study of complex glycans like this compound. Advanced modeling can help decipher the complex rules of glycan biosynthesis and predict their functional interactions, overcoming the limitations of purely experimental approaches.

In Silico Analysis of Biosynthetic Pathways

In silico models are becoming increasingly powerful for mapping the enzymatic pathways responsible for synthesizing the vast diversity of HMOs. biorxiv.org By applying models originally developed for O-glycosylation to free lactose (B1674315), researchers can simulate the biosynthetic network of enzymes, such as fucosyltransferases, that lead to the creation of specific structures like this compound. biorxiv.org These models can predict potential intermediate structures and identify the key enzymes necessary for their synthesis. biorxiv.orgresearchgate.net For instance, an in silico analysis identified a subset of 11 enzyme activities capable of generating over 200 distinct HMOs from lactose. biorxiv.org Such computational approaches can also be used to perform "knockout" experiments to determine the criticality of specific enzymes in the synthesis pathway. biorxiv.org Furthermore, genome-wide bioinformatic approaches can identify and characterize the complete repertoire of fucosyltransferase homologs within an organism, providing a genetic blueprint for fucosylation capabilities. plos.org

Predictive Modeling of Glycan-Mediated Biological Interactions

Predictive modeling offers a promising avenue for understanding how this compound interacts with proteins and other molecules to exert its biological effects. While physiologically based pharmacokinetic (PBPK) modeling is already used to predict drug-drug interactions nih.gov, similar principles can be applied to forecast glycan-protein interactions. By combining structural data of the glycan with protein databases, computational docking simulations can predict binding affinities and specificities. This can help prioritize which glycan-binding proteins are most likely to interact with this compound, guiding experimental validation. Modeling can also help elucidate how the spatial arrangement of the three fucose residues influences its binding to different partners, contributing to its functional specificity.

Development of Novel Biotechnological Platforms for Targeted Glycan Synthesis

The low abundance of this compound in natural sources necessitates the development of efficient and scalable synthesis platforms to enable detailed functional studies. researchgate.net Current research is focused on enzymatic, microbial, and automated chemical synthesis methods.

Microbial fermentation is a promising approach, where strains like E. coli are metabolically engineered with the necessary biosynthetic pathways. oup.com This involves introducing genes for key enzymes, such as fucosyltransferases and those involved in the synthesis of the sugar donor GDP-L-fucose. oup.comillinois.edu Another strategy employs fucosidase enzymes, which normally cleave fucose residues, to run in reverse, catalyzing a "transfucosylation" reaction to synthesize fucosylated oligosaccharides. researchgate.netscholaris.ca

Recent advances in automated glycan assembly (AGA) are also paving the way for the high-throughput chemical synthesis of complex oligosaccharides, including highly fucosylated structures. nih.govacs.org These platforms overcome significant challenges in stereocontrolled bond formation and the high reactivity of fucose donors, allowing for the creation of well-defined glycan structures for use as standards and in functional assays. nih.gov

| Synthesis Platform | Description | Key Advantages | Relevant Findings/Enzymes |

|---|---|---|---|

| Microbial Catalysis | Metabolically engineered microorganisms (e.g., E. coli) produce oligosaccharides via fermentation. | Potentially scalable and cost-effective for large-scale production. | Requires engineering of pathways for GDP-L-fucose synthesis and expression of specific fucosyltransferases (e.g., FucT2). oup.comillinois.edu |